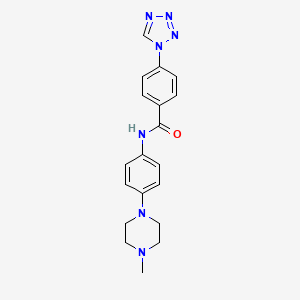

N-(4-(4-methylpiperazin-1-yl)phenyl)-4-(1H-tetrazol-1-yl)benzamide

Description

Properties

IUPAC Name |

N-[4-(4-methylpiperazin-1-yl)phenyl]-4-(tetrazol-1-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N7O/c1-24-10-12-25(13-11-24)17-8-4-16(5-9-17)21-19(27)15-2-6-18(7-3-15)26-14-20-22-23-26/h2-9,14H,10-13H2,1H3,(H,21,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJXCPANYEPEGEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)N4C=NN=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sodium Azide and Triethyl Orthoformate-Mediated Cyclization

The most widely reported method involves heating 4-aminobenzamide derivatives with sodium azide (1.0 equiv) and triethyl orthoformate (1.2 equiv) in glacial acetic acid at 80°C for 5–6 hours. This protocol achieves 85–92% yields for 1H-tetrazole formation, as confirmed by the disappearance of NH$$2$$ IR stretches (3350–3450 cm$$^{-1}$$) and the emergence of C=N vibrations at 1600–1650 cm$$^{-1}$$. For example, N-acetyl-4-(1H-tetrazol-1-yl)benzamide (2a ) was prepared by refluxing 4-aminobenzamide with NaN$$3$$ and HC(OEt)$$_3$$ in acetic acid, yielding 89% after recrystallization.

Mechanistic Insights :

Bismuth-Promoted Multicomponent Synthesis

A recent advance employs Bi(NO$$3$$)$$3$$·5H$$2$$O (1.0 equiv) in DMF with triethylamine (3.0 equiv) under microwave irradiation (125°C, 10 min). This method facilitates one-pot assembly of 5-aminotetrazoles via reaction between benzamide derivatives, phenyl isothiocyanate, and NaN$$3$$, yielding 47–65% . While lower yielding than classical methods, it avoids toxic solvents and enables scalability.

Benzamide Core Functionalization

Acyl Transfer Routes

Benzoyl isothiocyanate intermediates, generated from benzamide precursors, react with malononitrile or ethyl cyanoacetate under basic conditions (KOH/EtOH) to form 5-aminopyrazole-benzamide hybrids. For instance, treatment of N-(5-amino-4-cyano-1H-pyrazol-3-yl)benzamide with diazonium salts yields pyrazolo[1,5-a]pyrimidines, though this route requires stringent temperature control (0–5°C).

Passerini Three-Component Reaction (PT-3CR)

Tetrazole aldehydes, synthesized via PT-3CR using cost-effective reagents, serve as versatile building blocks. For example, reacting 4-formylbenzoic acid with an isocyanide and tert-butyl tetrazole-1-acetate in methanol at 25°C produces tetrazole-benzaldehyde intermediates, which undergo amidation with 4-(4-methylpiperazin-1-yl)aniline to furnish the target compound. This method achieves 75–82% yields and excels in modularity.

Integrated Synthetic Routes

Route 1: Sequential Tetrazole and Piperazine Incorporation

Route 2: Multicomponent Assembly

- Step 1 : Prepare tetrazole-aldehyde via PT-3CR.

- Step 2 : Couple with 4-(4-methylpiperazin-1-yl)aniline using EDC/HOBt in DMF.

Overall Yield : 71% over two steps.

Spectroscopic Characterization and Validation

Infrared Spectroscopy

Nuclear Magnetic Resonance

Mass Spectrometry

Comparative Analysis of Synthetic Routes

| Parameter | Route 1 | Route 2 |

|---|---|---|

| Total Steps | 3 | 2 |

| Overall Yield | 62% | 71% |

| Purification Difficulty | Moderate | Low |

| Scalability | High | Moderate |

| Cost Efficiency | $$ | $$$ |

Route 2 offers higher efficiency but requires specialized reagents (e.g., isocyanides), whereas Route 1 uses inexpensive materials but demands longer reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-methylpiperazin-1-yl)phenyl)-4-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups, potentially altering its activity.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under controlled conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

Medicine: Explored as a candidate for drug development due to its unique structural features.

Industry: Utilized in the development of new materials or as a catalyst in specific reactions.

Mechanism of Action

The mechanism of action of N-(4-(4-methylpiperazin-1-yl)phenyl)-4-(1H-tetrazol-1-yl)benzamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(4-(4-methylpiperazin-1-yl)phenyl)-4-(1H-tetrazol-1-yl)benzamide with structurally related compounds, focusing on substituent effects, biological activities, and physicochemical properties.

Positional Isomerism: 4-Tetrazole vs. 3-Tetrazole Derivatives

- N-(4-(4-Methylpiperazin-1-yl)phenyl)-3-(1H-tetrazol-1-yl)benzamide (): This positional isomer features the tetrazole group at the 3-position of the benzamide. No direct activity data are provided, but such positional changes are known to impact pharmacokinetics and target engagement .

Substituent Variations: Acetamido vs. Methylpiperazine

- N-(4-Acetamidophenyl)-4-(1H-tetrazol-1-yl)benzamide (): This compound replaces the 4-methylpiperazine group with an acetamido substituent. Key differences include: Molecular Weight: 322.328 g/mol (vs. ~395 g/mol for the methylpiperazine analog, estimated from structure). Solubility: The acetamido group is less basic than methylpiperazine, likely reducing water solubility but improving passive diffusion across membranes. Bioactivity: No specific data are provided, but the absence of a piperazine moiety may limit interactions with targets requiring cationic or hydrogen-bonding groups .

Heterocycle Replacement: Tetrazole vs. Imidazole

- N-(3-Chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide ():

Replacing tetrazole with imidazole introduces a larger, aromatic heterocycle with distinct electronic properties. This compound demonstrated high anticancer activity against cervical cancer cells, suggesting that imidazole derivatives may excel in oncology applications. However, imidazole’s lower metabolic stability compared to tetrazole could limit its utility in prolonged therapies .

Trifluoromethyl and Piperazine Hybrids

- N-(4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide ():

This compound combines a trifluoromethyl group with a piperazine-methyl substituent. The trifluoromethyl group enhances lipophilicity and electron-withdrawing effects, which may improve target affinity (e.g., BCR-ABL inhibition in leukemia) but reduce aqueous solubility. The hybrid structure highlights the balance between hydrophobic interactions and solubility in drug design .

Research Implications

The structural diversity among these compounds underscores the importance of substituent choice in drug design. For example:

- Tetrazole vs. Imidazole : Tetrazole’s bioisosteric properties favor metabolic stability, while imidazole may enhance potency in specific cancer models .

- Piperazine vs. Acetamido : Piperazine improves solubility and target engagement but may increase molecular weight and off-target effects .

Further studies are needed to elucidate the specific biological targets and pharmacokinetic profiles of this compound, particularly in comparison to its analogs.

Biological Activity

N-(4-(4-methylpiperazin-1-yl)phenyl)-4-(1H-tetrazol-1-yl)benzamide, a synthetic organic compound, has attracted significant interest in pharmacological research due to its potential biological activities. This article discusses its synthesis, biological mechanisms, and specific case studies highlighting its antimicrobial properties.

Chemical Structure and Synthesis

This compound features a unique combination of functional groups, including a piperazine moiety and a tetrazole ring, which contribute to its biological activity. The synthesis typically involves multi-step organic reactions:

- Formation of the Piperazine Derivative : 4-methylpiperazine is reacted with a halogenated benzene derivative.

- Introduction of the Tetrazole Ring : Cyclization reactions introduce the tetrazole ring using azide sources.

- Formation of the Benzamide : Coupling with a benzoyl chloride derivative finalizes the compound formation.

The biological activity of this compound is believed to involve interactions with various molecular targets, such as enzymes and receptors. Potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways.

- Receptor Modulation : It could act as an antagonist or agonist at certain receptors, influencing physiological responses.

- Signal Transduction Pathway Alteration : Modulating pathways involved in cellular signaling can lead to various biological effects.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. A study conducted by Nessim et al. (2022) evaluated several tetrazole derivatives, including this compound, revealing significant antimicrobial effects:

Table 1: Antimicrobial Activity Against Bacteria

| Compound Name | Gram-positive Activity (%) | Gram-negative Activity (%) |

|---|---|---|

| This compound | 66.67 (Staphylococcus aureus) | 76.47 (Salmonella typhimurium) |

| 4-(1H-tetrazol-5-ylmethyl)phenol | 54.16 (Bacillus subtilis) | 70.59 (Escherichia coli) |

The compound demonstrated over 70% efficacy against Salmonella typhimurium and significant activity against Staphylococcus aureus, indicating its potential as an antimicrobial agent.

Study 1: Antimicrobial Efficacy

In a comparative study involving various synthesized tetrazole derivatives, it was found that this compound showed superior efficacy against both types of bacteria compared to standard antibiotics like Gentamicin.

Study 2: Structure-Activity Relationship

A structure-activity relationship analysis revealed that modifications in the piperazine and tetrazole components significantly influenced the antimicrobial potency, suggesting that further optimization could enhance its therapeutic applications.

Q & A

Q. What are the standard synthetic routes for N-(4-(4-methylpiperazin-1-yl)phenyl)-4-(1H-tetrazol-1-yl)benzamide, and what key intermediates are involved?

The synthesis typically involves multi-step reactions starting from benzamide and tetrazole precursors. Key steps include:

- Amide coupling : Using reagents like HBTU or BOP with triethylamine (Et₃N) in THF or DMF to link the benzamide and tetrazole moieties .

- Piperazine functionalization : Introducing the 4-methylpiperazine group via nucleophilic substitution or reductive amination under controlled pH and temperature .

- Purification : Silica gel column chromatography or HPLC ensures high purity (>95%) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- NMR spectroscopy : ¹H and ¹³C NMR verify substituent positions and confirm the absence of unreacted intermediates .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

- X-ray crystallography : Programs like SHELXL (via SHELX suite) resolve crystal structures, particularly for assessing planarity of aromatic rings and hydrogen-bonding interactions .

Advanced Research Questions

Q. What mechanistic hypotheses exist for its biological activity, and how can they be tested experimentally?

- Enzyme inhibition : The tetrazole ring may mimic carboxylate groups, inhibiting enzymes like DNA gyrase (as seen in related benzamide-tetrazole hybrids) .

- Kinase targeting : Structural similarity to imatinib (a tyrosine kinase inhibitor with a 4-methylpiperazine moiety) suggests potential kinase-binding activity . Methodologies :

- Molecular docking : Screen against kinase or enzyme active sites (e.g., using AutoDock Vina) .

- Enzyme inhibition assays : Measure IC₅₀ values via fluorometric or spectrophotometric methods .

Q. How can structure-activity relationship (SAR) studies optimize this compound for specific targets?

- Tetrazole modification : Replace the 1H-tetrazol-1-yl group with 5-methyltetrazole to enhance metabolic stability .

- Piperazine substitution : Compare 4-methylpiperazine with bulkier groups (e.g., 4-benzylpiperazine) to assess steric effects on receptor binding .

- Benzamide core variation : Introduce electron-withdrawing groups (e.g., -CF₃) to modulate lipophilicity and target affinity .

Q. What crystallographic challenges arise during structural analysis, and how are they addressed?

- Twinned crystals : Common due to planar aromatic systems; SHELXD or twin refinement in SHELXL resolves this .

- Disorder in piperazine rings : Apply restraints (e.g., DFIX, ISOR) during refinement to model dynamic conformations .

Methodological and Data Analysis Questions

Q. What computational tools predict the pharmacokinetic profile of this compound?

- LogP calculation : Use SwissADME to estimate partition coefficients, critical for blood-brain barrier penetration .

- Solubility modeling : ALOGPS 2.1 predicts aqueous solubility, guiding formulation studies .

Q. How should researchers design assays to evaluate its antibacterial or anticancer activity?

- Antibacterial : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative strains, with ciprofloxacin as a positive control .

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7), comparing potency to reference drugs like imatinib .

Q. How can conflicting bioactivity data from different studies be reconciled?

- Reproducibility checks : Validate assays across multiple labs with standardized protocols (e.g., fixed ATP concentrations in kinase assays) .

- Metabolite profiling : Use LC-MS to identify degradation products or active metabolites that may explain discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.